molecular formula C10H16N4O B1490744 (1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol CAS No. 1477836-52-4

(1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol

Cat. No.: B1490744
CAS No.: 1477836-52-4
M. Wt: 208.26 g/mol
InChI Key: JEUSVANGMGERCM-UHFFFAOYSA-N
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Description

(1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol, also known as APCMP, is a chemical compound with a molecular formula of C10H16N4O and a molecular weight of 208.26 g/mol. It is a cyclic secondary amine .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of This compound consists of a piperidine ring attached to a pyrimidine ring via a methanol group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Characterization

Compounds related to (1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol have been synthesized and characterized for various applications, showcasing their utility in the development of new chemical entities. For example, the synthesis of novel pyridine derivatives, including those with piperidine motifs, has been explored for their potential antimicrobial activity. These derivatives have been synthesized from amino substituted benzothiazoles and chloropyridine carboxylic acid, demonstrating modest antimicrobial activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Pharmacological Evaluation

The pharmacological potential of related compounds has also been studied. For instance, a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were evaluated as transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These derivatives showed analgesic effects in models of mechanical hyperalgesia, indicating their potential for pain treatment (Tsuno et al., 2017).

Crystal Structure and Synthesis Techniques

The crystal structure of compounds featuring piperidine and pyrimidine units has been extensively studied, revealing insights into their molecular configuration and potential interactions in biological systems. For example, the synthesis and crystal structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol was reported, providing detailed information on the molecular geometry and hydrogen bonding patterns, which are crucial for understanding the compound's reactivity and potential biological interactions (Girish et al., 2008).

Future Directions

Piperidine derivatives have a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research in this field, and we can expect new developments in the future.

Biochemical Analysis

Biochemical Properties

(1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit protein kinase B (PKB or Akt), a key enzyme in intracellular signaling pathways that regulate cell growth and survival . The compound’s interaction with PKB involves binding to the enzyme’s active site, thereby preventing its activation and subsequent signaling events.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been observed to inhibit the PI3K-PKB-mTOR signaling pathway, which is critical for cell proliferation and survival . This inhibition leads to reduced cell growth and increased apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PKB, inhibiting its phosphorylation and activation . This binding prevents PKB from phosphorylating its downstream targets, such as GSK3β, FKHRL1, and mTOR, which are involved in promoting cell proliferation and survival. Additionally, the compound may influence gene expression by modulating transcription factors regulated by PKB signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c11-9-5-10(13-7-12-9)14-3-1-8(6-15)2-4-14/h5,7-8,15H,1-4,6H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUSVANGMGERCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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